REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1Cl.[CH3:13][C:14]1([CH3:24])[CH2:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:22]([OH:23])[C:16]=2[O:15]1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:11][C:4]1[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=[C:2]([Cl:1])[C:3]=1[O:23][C:22]1[C:16]2[O:15][C:14]([CH3:24])([CH3:13])[CH2:18][C:17]=2[CH:19]=[CH:20][CH:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
32.83 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl
|
Name
|
|
Quantity
|
26.11 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
21.98 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
pale tan crystals
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 30 hrs
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
the solvents removed
|
Type
|
DISSOLUTION
|
Details
|
The tan solid residue was dissolved in hot hexane containing a little ethyl acetate
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
to cool further
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
CUSTOM
|
Details
|
A second crop of crystals was obtained from the mother liquors
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=CC=2CC(OC21)(C)C)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |